molecular formula C18H14Cl2N4O5S B11780133 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide

2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide

Cat. No.: B11780133
M. Wt: 469.3 g/mol
InChI Key: WEZPMHNGQDBMCR-UHFFFAOYSA-N
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Description

2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide is a complex organic compound that features a combination of oxadiazole, phenoxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions involving 2,4-dichlorophenol and an appropriate alkylating agent.

    Thioether Formation: The oxadiazole derivative can be reacted with thiols to form the thioether linkage.

    Amidation: The final step involves the reaction of the thioether with 3-nitrobenzoyl chloride to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The phenoxy and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and bases are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of bioactive moieties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl and oxadiazole groups suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide
  • 3,5-Dihydro-3-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-[3-nitrophenyl]thiazol-4(2H)-one

Uniqueness

The unique combination of oxadiazole, phenoxy, and nitrophenyl groups in 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide distinguishes it from similar compounds. This structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C18H14Cl2N4O5S

Molecular Weight

469.3 g/mol

IUPAC Name

2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)propanamide

InChI

InChI=1S/C18H14Cl2N4O5S/c1-10(17(25)21-12-3-2-4-13(8-12)24(26)27)30-18-23-22-16(29-18)9-28-15-6-5-11(19)7-14(15)20/h2-8,10H,9H2,1H3,(H,21,25)

InChI Key

WEZPMHNGQDBMCR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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